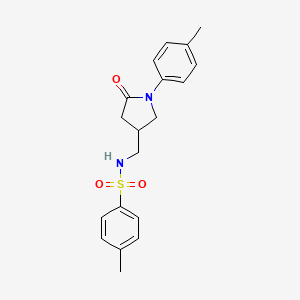

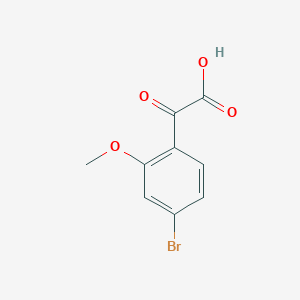

4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential as antimicrobial agents, carbonic anhydrase inhibitors, and in various other therapeutic areas .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of suitable sulfonamide precursors with various aldehydes or ketones. For instance, the synthesis of related compounds has been reported through condensation reactions, as seen in the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved structural characterization and the formation of molecular chains through π–π interactions and hydrogen bonding . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using techniques such as FTIR, NMR, UV-Visible spectroscopy, and X-ray crystallography . These techniques help in determining the functional groups, bond lengths, angles, and overall geometry of the molecule. Computational methods like Density Functional Theory (DFT) can also be used to predict and compare the molecular structure with experimental data .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For example, the presence of a pyrrolidinone moiety can influence the binding affinity of the compound to enzymes like carbonic anhydrases . The reactivity of the compound can also be modified by introducing different substituents on the benzenesulfonamide ring, which can affect the binding to target proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, can be predicted using computational tools like ADMET predictions . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. The introduction of different substituents can also alter these properties, as seen in the case of chlorinated pyrrolidinone-bearing benzenesulfonamides, which showed increased affinity to carbonic anhydrases .

Applications De Recherche Scientifique

Stereochemistry and Pharmacological Profile Improvement : Research into enantiomerically pure derivatives of phenylpiracetam, a compound related to the pyrrolidin-2-one pharmacophore, demonstrates the significance of stereochemistry in enhancing pharmacological profiles. The studies indicate that the configuration of stereocenters in such compounds directly relates to their biological properties, emphasizing the importance of enantiomeric purity for achieving desired pharmacological effects (G. Veinberg et al., 2015).

Antimicrobial Applications of Related Compounds : The monoterpene p-Cymene, structurally distinct but relevant due to its presence in various plant species used for medicinal purposes, exhibits significant antimicrobial effects. This property is crucial in the search for new substances with antimicrobial properties to address the growing concern of antimicrobial resistance. The review by A. Marchese et al., 2017 summarizes the antimicrobial activity of p-Cymene and its importance in human healthcare and biomedical applications.

Pyrrolidine in Drug Discovery : Pyrrolidine, a core structural element in the compound of interest, is widely utilized in medicinal chemistry to develop treatments for human diseases. The review by Giovanna Li Petri et al., 2021 highlights the versatile applications of the pyrrolidine scaffold in synthesizing bioactive molecules with diverse therapeutic potentials. The stereogenicity of pyrrolidine rings plays a pivotal role in determining the biological profile of drug candidates, underlining the scaffold's significance in drug design.

Chemical Modification for Biopolymer Development : The chemical modification of xylan into biopolymer ethers and esters showcases the potential of functionalized compounds for creating materials with specific properties. This approach, detailed by K. Petzold-Welcke et al., 2014, highlights the importance of chemical modifications in developing new materials for various applications, including drug delivery.

Propriétés

IUPAC Name |

4-methyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14-3-7-17(8-4-14)21-13-16(11-19(21)22)12-20-25(23,24)18-9-5-15(2)6-10-18/h3-10,16,20H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJDVZAFYPUYFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2525185.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2525188.png)

![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2525189.png)

![2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2525190.png)

![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)